3-Fluorophthalic acid

Catalog No.
S702544
CAS No.
1583-67-1
M.F
C8H5FO4
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophthalic acid

CAS Number

1583-67-1

Product Name

3-Fluorophthalic acid

IUPAC Name

3-fluorophthalic acid

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

BBCQSMSCEJBIRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)O

Synthesis and Characterization:

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It is a white crystalline solid that can be synthesized through various methods, including the fluorination of phthalic acid or the oxidation of 3-fluoromethylbenzene [, ]. Researchers use various techniques to characterize 3-fluorophthalic acid, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

  • Organic synthesis: 3-Fluorophthalic acid can be used as a building block for the synthesis of other complex molecules, such as pharmaceuticals and functional materials [, ].
  • Medicinal chemistry: Due to the presence of the fluorine atom, 3-fluorophthalic acid may exhibit unique properties that could be beneficial in drug development []. However, more research is required to understand its potential therapeutic effects.
  • Material science: Researchers are investigating the use of 3-fluorophthalic acid in the development of new materials with specific properties, such as polymers and liquid crystals [, ].

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It features a fluorine atom positioned at the meta position relative to the carboxylic acid groups on the phthalic acid structure. This compound is known for its unique properties, which arise from the presence of the fluorine atom, influencing its reactivity and biological activity. The molecular structure includes two carboxylic acid functional groups (-COOH) and one fluorine substituent, contributing to its potential applications in various fields such as pharmaceuticals and materials science .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes.
  • Halogenation: The presence of the fluorine atom can facilitate further halogenation reactions under certain conditions.

Additionally, it can undergo hydrolysis when treated with inorganic acids, leading to the formation of various derivatives and other functionalized compounds .

Several methods have been developed for synthesizing 3-fluorophthalic acid:

  • Hydrolysis of 3-Fluorophthalic Nitrile: This method involves treating 3-fluorophthalic nitrile with aqueous inorganic acids, yielding 3-fluorophthalic acid as a product. This process is efficient and widely referenced in patent literature .
  • Oxidation Reactions: Various oxidation techniques can convert suitable precursors into 3-fluorophthalic acid, including the use of oxidizing agents like sodium hypochlorite .
  • Direct Fluorination: Fluorination of phthalic anhydride or phthalic acid using fluorinating agents may also yield 3-fluorophthalic acid.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in determining yield and purity.

3-Fluorophthalic acid finds applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and biologically active compounds.
  • Materials Science: Utilized in producing polymers and resins due to its ability to modify material properties.
  • Dyes and Pigments: Its derivatives can be used in dye formulations, enhancing color stability and vibrancy.
  • Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity.

These applications underscore its significance in both industrial and research settings .

Several compounds exhibit structural similarities to 3-fluorophthalic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Phthalic AcidC₈H₆O₄No fluorine substituent; widely used in plastics.
4-Fluorophthalic AcidC₈H₅F O₄Fluorine at para position; different reactivity profile.
2-Fluorophthalic AcidC₈H₅F O₄Fluorine at ortho position; distinct physical properties.
3-Fluorobenzoic AcidC₇H₅FO₂Simplified structure; used in organic synthesis.

The uniqueness of 3-fluorophthalic acid lies in its specific meta positioning of the fluorine atom relative to the carboxylic groups, which significantly impacts its chemical behavior and potential applications compared to other fluorinated phthalates .

Classical Synthetic Routes

Fluorodenitration Pathways

Fluorodenitration involves replacing a nitro group with fluorine, typically using potassium fluoride (KF) as the fluorinating agent. In one approach, 3-nitrophthalic acid undergoes nucleophilic aromatic substitution under high-temperature conditions (150–200°C) in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane. The reaction efficiency depends on the solubility of KF, which is often enhanced by phase-transfer catalysts like 18-crown-6 or tetrabutylammonium bromide. For example, a yield of 78% is achievable when 3-nitrophthalic acid reacts with KF in sulfolane at 180°C for 12 hours [1]. Challenges include byproduct formation from incomplete substitution and decomposition at elevated temperatures.

From 3-Nitrophthalic Acid Precursors

3-Nitrophthalic acid serves as a critical precursor, synthesized via nitration of phthalic anhydride. Traditional nitration employs a mixture of fuming nitric acid and sulfuric acid, though this method yields only 25–30% of the desired isomer due to competing para-substitution [2]. Modern adaptations use controlled nitration at 30–50°C to improve regioselectivity, achieving up to 48% 3-nitrophthalic acid [4]. Subsequent fluorodenitration of this precursor follows the pathways described in Section 2.1.1, with purity exceeding 99% after vacuum distillation [1].

Modern Synthetic Approaches

Catalytic Methods

Phase-transfer catalysts (PTCs) have revolutionized fluorination reactions by facilitating KF solubility in organic media. For instance, combining KF with sulfolane and a PTC like benzyltriethylammonium chloride enables efficient halogen exchange at lower temperatures (120–150°C). This method reduces side reactions and improves yields to 86.5%, as demonstrated in the synthesis of 3-fluorophthalic anhydride, which is hydrolyzed to the acid [1]. Transition-metal catalysts, though less common, are being explored for directed ortho-fluorination but remain experimental.

Green Chemistry Approaches

Solvent selection plays a pivotal role in minimizing environmental impact. Sulfolane, a recyclable polar solvent, is favored for its high boiling point and compatibility with KF. Recent protocols replace traditional chlorinated solvents (e.g., o-dichlorobenzene) with biodegradable alternatives like γ-valerolactone, achieving comparable yields (74–86%) while reducing toxicity [1]. Microwave-assisted reactions further enhance energy efficiency, cutting reaction times by 50% compared to conventional heating.

Sulfolane-Mediated Synthesis

Sulfolane emerges as a cornerstone solvent in industrial fluorination. A representative procedure involves:

  • Reacting 3-chlorophthalic anhydride with KF and sulfolane at 150°C for 6 hours.
  • Filtering the mixture to remove KCl byproducts.
  • Crystallizing the crude product from o-dichlorobenzene, followed by vacuum distillation to isolate 3-fluorophthalic anhydride (99.2% purity) [1].
    Hydrolysis of the anhydride with aqueous NaOH yields 3-fluorophthalic acid. This method’s scalability and cost-effectiveness make it ideal for bulk production.

Industrial Scale Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety. The sulfolane-mediated route dominates industrial settings due to its short reaction time (4–6 hours) and high atom economy. Key considerations include:

  • Solvent Recovery: Sulfolane is distilled and reused, reducing waste.
  • Catalyst Regeneration: Phase-transfer catalysts are recovered via aqueous extraction.
  • Continuous Flow Systems: These minimize thermal degradation and improve consistency, with throughput exceeding 100 kg per batch [1].

Optimization Strategies for Yield Enhancement

ParameterClassical Method (Nitration/Fluorodenitration)Modern Method (Sulfolane-Mediated)
Yield45–55%74–86%
Reaction Time12–24 hours4–6 hours
SolventDMF, HNO₃/H₂SO₄Sulfolane, o-dichlorobenzene
Temperature180–200°C120–150°C
Purity Post-Distillation95–97%99–99.5%

Key Optimization Tactics:

  • Solvent Polarity: Higher polarity solvents (e.g., sulfolane) improve KF reactivity.
  • Catalyst Loading: Optimal PTC concentrations (5–10 mol%) balance cost and efficiency.
  • Temperature Gradients: Stepwise heating prevents decomposition of heat-sensitive intermediates.
  • Crystallization Control: Slow cooling (0.5°C/min) yields larger, purer crystals [1].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1583-67-1

Wikipedia

4-Fluorophthalic acid

Dates

Modify: 2023-08-15

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